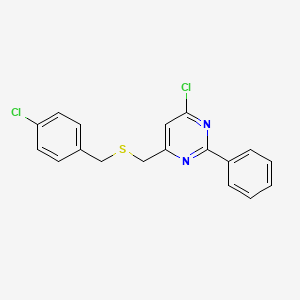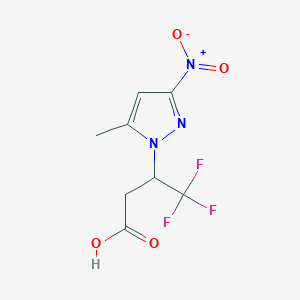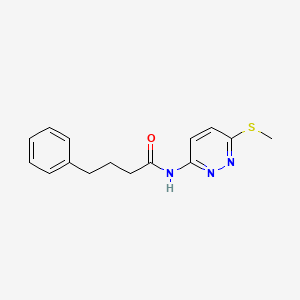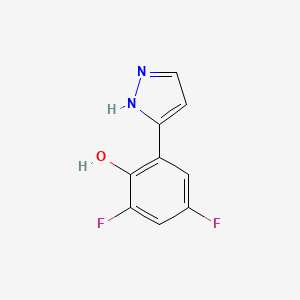![molecular formula C14H17ClN2O B2644322 N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide CAS No. 2411278-15-2](/img/structure/B2644322.png)
N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide, also known as CMY-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CMY-2 is a member of the ynamide family, which is a class of compounds known for their unique chemical properties and diverse biological activities. In
Wirkmechanismus
The mechanism of action of N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide is not fully understood, but it is believed to involve the inhibition of protein synthesis. N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has been shown to bind to the ribosome, which is the site of protein synthesis in cells. This binding results in the inhibition of protein synthesis, which can lead to cell death.
Biochemical and Physiological Effects
N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has also been found to induce apoptosis, which is a form of programmed cell death. Additionally, N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide in lab experiments is its broad spectrum of activity. It has been shown to be effective against a wide range of bacteria, fungi, and cancer cells. Additionally, N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has been found to have low toxicity, which makes it a safer alternative to other compounds with similar activity.
One of the limitations of using N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments. Additionally, N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has not been extensively studied in vivo, which limits our understanding of its potential applications in living organisms.
Zukünftige Richtungen
There are a number of future directions for research on N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide. One area of research could be the development of new antibiotics based on the structure of N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide. Another area of research could be the development of new antifungal and antiviral drugs based on the activity of N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide. Additionally, more research is needed to understand the mechanism of action of N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide and its potential applications in living organisms.
Synthesemethoden
The synthesis of N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide involves the reaction of 3-chloro-N-methylaniline with ethyl propiolate in the presence of a palladium catalyst. The resulting product is then reacted with N-methyl-2-butyne-1,4-diamine to yield N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide. This synthesis method has been optimized to yield high purity N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide with a good yield.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has been found to have a wide range of potential applications in scientific research. It has been shown to have antibacterial properties, which makes it a promising candidate for the development of new antibiotics. N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has also been found to have antitumor properties, which makes it a potential candidate for cancer research. Additionally, N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has been found to have antifungal and antiviral properties, which makes it a potential candidate for the development of new antifungal and antiviral drugs.
Eigenschaften
IUPAC Name |
N-[2-(3-chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-4-6-14(18)17(3)10-9-16(2)13-8-5-7-12(15)11-13/h5,7-8,11H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOKNYDMPXBXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)CCN(C)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide](/img/structure/B2644240.png)


![methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B2644246.png)
![Methyl 6-isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644247.png)


![9-Bromo-2-(4-methylphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2644250.png)



![tert-butyl N-[2-hydroxy-2-(thiophen-3-yl)propyl]carbamate](/img/structure/B2644258.png)

![5-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2644261.png)